N,N'-Dimethylquinacridone

OFET Ambipolar Semiconductor Charge Transport

Quinacridone derivatives often exhibit unreliable film deposition or unipolar transport, limiting organic electronics fabrication. N,N'-Dimethylquinacridone (DMQA) overcomes these limitations via N-methylation-eliminating intermolecular NH···O hydrogen bonds to enable ambipolar charge transport, unlike unipolar DBQA. • 18.3% EQE as fluorescent emitter in TSF-OLEDs • Reliable thin-film deposition vs. DPQA • Efficient PL quenching for OPD/OPV bulk heterojunctions

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
CAS No. 19205-19-7
Cat. No. B100281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dimethylquinacridone
CAS19205-19-7
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C
InChIInChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3
InChIKeySCZWJXTUYYSKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DMQA Procurement Guide: Green Dopant for OLEDs & Ambipolar OFETs


N,N'-Dimethylquinacridone (DMQA) is a methylated derivative of quinacridone, a class of hydrogen-bonded pigments renowned for their chemical and thermal stability [1]. The alkylation of the quinacridone core yields a compound with distinct photophysical and charge transport properties [2]. This guide provides quantitative, comparator-based evidence to inform procurement decisions for DMQA in organic electronics applications, highlighting its differentiation from parent quinacridone and other N,N'-substituted analogs.

Ambipolar OFETs for complementary logic circuit research
Green emitter in TADF-sensitized OLED architectures
Charge separation layer in OPD/OPV research

Why DMQA Cannot Be Substituted


Substitution on the quinacridone core is not trivial; it fundamentally alters solid-state intermolecular interactions and, consequently, device-relevant performance. N-methylation eliminates the strong intermolecular NH···O hydrogen bonds characteristic of parent quinacridone, which directly modulates solid-state absorption, photoluminescence (PL), and charge transport [1]. These changes are not linear or predictable. A recent comparative study of N,N′-dimethyl, N,N′-dibutyl, and N,N′-diphenyl quinacridones revealed that the choice of substituent dictates semiconductor polarity (ambipolar vs. unipolar), film morphology, and even device processability [2]. Therefore, substituting DMQA with another quinacridone derivative will lead to quantitatively different and potentially non-functional device characteristics, making it a critical, non-interchangeable material for advanced organic electronics.

Hydrogen-Bond Disruption Methyl substitution eliminates NH···O bonds, altering solid-state absorption and emission compared to parent quinacridone.
Polarity Shift Risk Different N-substituents can shift OFET polarity from ambipolar to unipolar, limiting circuit design compatibility.
Processability Degradation Bulky substituents may impair thin-film processability and device yield under standard fabrication conditions.

Performance Evidence: DMQA vs. Key Analogs


OFET Polarity: Ambipolar vs. Unipolar p-Type

In a direct head-to-head comparison of OFET devices fabricated under identical conditions, N,N'-dimethylquinacridone (DMQA) exhibits ambipolar charge transport, whereas N,N'-dibutylquinacridone (DBQA) acts solely as a unipolar p-type semiconductor [1]. This is a crucial distinction for circuit design. Furthermore, DMQA demonstrates superior and more reproducible device fabrication compared to N,N'-diphenylquinacridone (DPQA), which showed significant processing difficulties and failed to produce working transistors under standard conditions [1].

OFET Polarity
Head-to-head
Ambipolar (p & n) vs. Unipolar p-type
Enables complementary logic circuit research.
DBQA unipolar; DPQA showed processing failure under same conditions.
OFET Ambipolar Semiconductor Charge Transport

TSF-OLED External Quantum Efficiency

When employed as the fluorescent emitter in a Thermally Activated Delayed Fluorescence (TADF) sensitized OLED (TSF-OLED) architecture, N,N'-dimethylquinacridone (DMQA) enables a maximum external quantum efficiency (EQE) of 18.3% and a current efficiency of 64.3 cd/A [1]. This performance significantly exceeds the theoretical limit for conventional fluorescent OLEDs and demonstrates the high potential of DMQA in advanced device structures. While this is not a direct comparison of neat materials, it establishes a quantifiable performance benchmark achievable with DMQA.

OLED EQE
Reported
EQE_max = 18.3%, 64.3 cd/A
Supports high-efficiency emitter research.
TADF-sensitized fluorescent device architecture.
OLED EQE TADF Green Emitter

Thin-Film Photoluminescence Quenching

A direct comparison of vacuum-deposited thin films reveals that the peak photoluminescence (PL) intensity of N,N'-dimethylquinacridone (DMQA) is approximately 8.9 times lower than that of N,N'-dibutylquinacridone (DBQA), despite comparable absorbance [1]. This strong quenching in DMQA is attributed to enhanced intermolecular π-π stacking and excimer formation in the solid state. This property is critical for applications where non-radiative decay pathways must be managed or exploited.

PL Quenching
Head-to-head
~8.9× lower PL intensity vs. DBQA
Indicates strong aggregation, potentially useful for charge separation.
Vacuum-deposited films; comparable absorbance.
Photoluminescence Thin Film Excimer Formation

Solid-State Absorption Hypsochromic Shift

The solid-state absorption spectrum of DMQA is blue-shifted (hypsochromically shifted) compared to that of unsubstituted γ-quinacridone (γ-QA) [1]. The study directly correlates this shift with the number of intermolecular NH···O hydrogen bonds per molecule, which are four for γ-QA, two for monomethylquinacridone (MMQA), and zero for DMQA. The reduction in hydrogen bonding in DMQA leads to less efficient 'head-to-tail' transition dipole alignment, diminishing excitonic interactions and thus shifting the absorption to shorter wavelengths [1].

Absorption Shift
Head-to-head
Blue-shift relative to γ-quinacridone
Reflects reduced H-bond-driven excitonic coupling.
Shift correlates with number of NH···O bonds per molecule.
Solid-State Absorption Hydrogen Bonding Excitonic Coupling

OFET Operational Stability

In OFET devices, N,N'-dimethylquinacridone (DMQA) demonstrates significantly better operational stability under bias stress compared to parent quinacridone [1]. A study of the transfer characteristics before and after a 14.5-hour bias application showed that the DMQA-based OFET exhibited minimal degradation, whereas the quinacridone OFET and dichloro-quinacridone OFET showed more pronounced shifts in their characteristics [1]. This indicates that methylation improves the device's robustness and long-term reliability.

OFET Stability
Head-to-head
Minimal transfer curve shift after 14.5 h bias stress
Indicates enhanced device robustness for long-term use.
Compared to quinacridone and dichloro-quinacridone OFETs.
OFET Operational Stability Bias Stress

Optimal DMQA Application Scenarios


Ambipolar Channel for Complementary Logic Circuits

The demonstrated ambipolar charge transport in OFETs, contrasted with the unipolar behavior of DBQA, positions DMQA as the preferred material for developing complementary-like organic circuits requiring both hole and electron transport [1]. Its more reliable thin-film deposition process compared to DPQA further solidifies this advantage.

Green Emitter for TADF-Sensitized OLEDs

The ability of DMQA to achieve an EQE of 18.3% as a fluorescent emitter in a TSF-OLED architecture makes it a compelling alternative to less efficient conventional fluorescent green dopants or more complex TADF emitters, offering a pathway to high performance with a stable, commercially available molecule [2].

Charge Generation Layer for OPDs & OPVs

The strong PL quenching observed in DMQA thin films, attributed to efficient intermolecular interactions, is a desirable trait for charge generation and separation [3]. This makes DMQA a promising candidate for use in bulk heterojunction blends for OPDs and OPVs, where rapid exciton dissociation at interfaces is crucial for device performance.

Application
Selection Property
Validation Focus
Ambipolar OFET Channel Research
Ambipolar charge transport and reliable film formation
Polarity measurement and process reproducibility in OFETs
Green Emitter for TADF-OLEDs
High EQE potential in sensitized fluorescent architecture
Emitter efficiency and luminance under TADF sensitization
Charge Generation Layer for OPD/OPV
Aggregation-induced PL quenching and exciton dissociation
Charge separation efficiency and photocurrent response

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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